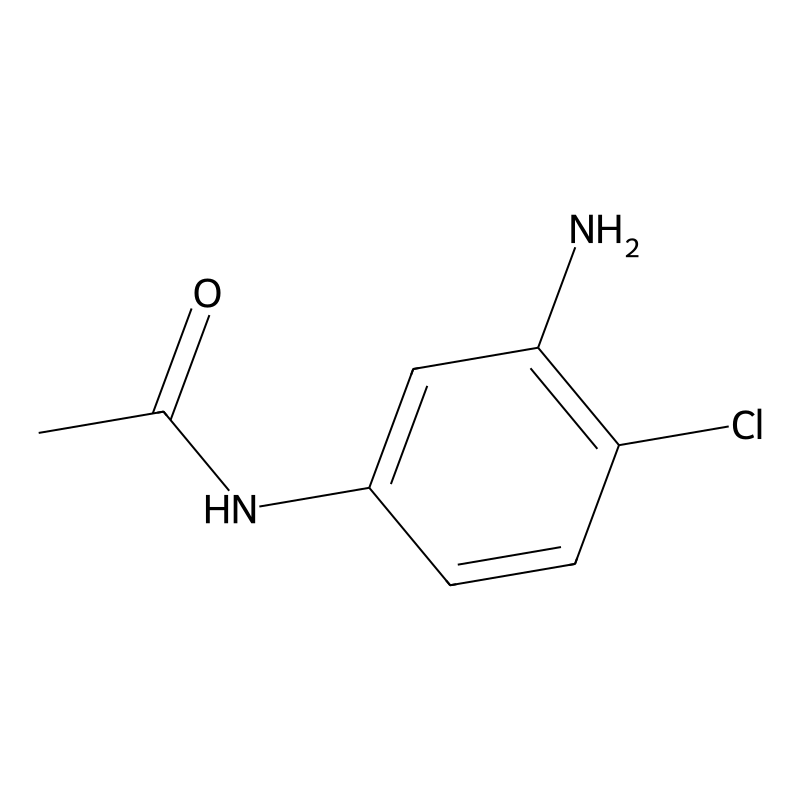

N-(3-Amino-4-chlorophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacological Activities of Phenoxy Acetamide Derivatives

Field: Medicinal Chemistry

Biological Potential of Indole Derivatives

Field: Pharmaceutical Sciences

N-(3-Amino-4-chlorophenyl)acetamide is an organic compound with the molecular formula and a molecular weight of 184.62 g/mol. It is characterized by an acetamide functional group attached to a phenyl ring, which is further substituted with an amino group at position 3 and a chloro group at position 4. This compound is recognized for its potential applications in pharmaceuticals and as a precursor in organic synthesis due to its unique structural features, which contribute to its reactivity and biological properties .

There is no known specific mechanism of action associated with N-(3-Amino-4-chlorophenyl)acetamide in scientific research at this time.

- Acylation Reactions: The amino group can undergo acylation to form N-acyl derivatives, which are useful in synthesizing more complex molecules.

- Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles, allowing for the modification of the compound's structure.

- Hydrolysis: Under acidic or basic conditions, the acetamide bond can hydrolyze, releasing the corresponding amine and carboxylic acid .

Research indicates that N-(3-Amino-4-chlorophenyl)acetamide exhibits biological activity, particularly in antimicrobial applications. Its structural similarity to other known antibacterial agents suggests potential efficacy against various bacterial strains. Preliminary studies have shown that derivatives of this compound can demonstrate significant activity against Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological exploration .

The synthesis of N-(3-Amino-4-chlorophenyl)acetamide can be achieved through several methods:

- Direct Amination: Starting from 4-chloroacetanilide, amination can be conducted using ammonia or amines under appropriate conditions.

- Reflux Method: The compound can be synthesized by refluxing 4-chloroaniline with acetic anhydride, leading to the formation of N-(3-Amino-4-chlorophenyl)acetamide in good yields .

- One-Pot Synthesis: Recent methodologies allow for one-pot reactions involving multiple reagents that yield this compound efficiently while minimizing purification steps .

N-(3-Amino-4-chlorophenyl)acetamide has several applications:

- Pharmaceuticals: Its antibacterial properties make it a candidate for developing new antibiotics.

- Organic Synthesis: It serves as a building block in synthesizing more complex organic molecules and pharmaceuticals.

- Research: Used in studies exploring structure-activity relationships in drug development .

Interaction studies involving N-(3-Amino-4-chlorophenyl)acetamide focus on its biological interactions with various targets, including bacterial enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. The compound's ability to modify enzyme activity through binding interactions is a significant area of research, particularly concerning its antibacterial properties .

N-(3-Amino-4-chlorophenyl)acetamide shares structural features with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-Chlorophenyl)acetamide | Lacks amino substitution at position 3 | |

| 4-Chloroacetanilide | Substituted only at para position on the phenyl | |

| N-(2-Amino-5-chlorophenyl)acetamide | Amino group at position 2 instead of position 3 | |

| N-(3-Aminophenyl)acetamide | No chloro substitution; only amino group present |

The presence of both amino and chloro groups at specific positions on the phenyl ring differentiates N-(3-Amino-4-chlorophenyl)acetamide from these similar compounds, potentially enhancing its biological activity and reactivity in

The catalytic hydrogenation of nitro precursors represents a fundamental approach for synthesizing N-(3-Amino-4-chlorophenyl)acetamide, offering direct conversion of nitro-substituted aromatic compounds to their corresponding amine derivatives [4] [12]. This methodology provides excellent atom economy and environmental benefits by generating water as the sole byproduct [12].

Manganese-Based Catalytic Systems

Recent developments in manganese-catalyzed hydrogenation have demonstrated significant potential for nitroarene reduction under mild conditions [4] [12]. The manganese pincer complex (Mn-1) exhibits exceptional reactivity and chemoselectivity, proceeding through a direct pathway that avoids the formation of unwanted azo and hydrazo intermediates [4]. This catalytic system operates effectively at relatively low pressures and temperatures, making it particularly suitable for large-scale applications [12].

The mechanistic pathway involves metal-ligand cooperative catalysis, where the reduction proceeds via the formation of nitrosoarene and hydroxylamine intermediates [12]. Control experiments using N-phenylhydroxylamine as a substrate yielded 49% aniline conversion, while azobenzene and 1,2-diphenylhydrazine provided only 7% and 10% conversion respectively, confirming the direct reduction pathway [4] [12].

Traditional Metal Catalysts and Optimization

Conventional heterogeneous catalysts including palladium on carbon, platinum, and Raney nickel continue to play important roles in nitroarene hydrogenation [19]. However, these systems often suffer from limited chemoselectivity and require careful optimization to prevent over-reduction or unwanted side reactions [12].

The following table summarizes key catalytic hydrogenation conditions for nitro precursor reduction:

| Catalyst System | Temperature (°C) | Pressure (bar) | Solvent | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Mn-1 Pincer Complex | 120-140 | 20-50 | Methanol | 85-95 | [4] [12] |

| Palladium/Carbon | 25-80 | 1-10 | Ethanol | 80-90 | [19] |

| Iron Powder/Acid | 30-60 | Atmospheric | Water/Ethanol | 77-98 | [18] |

Iron-Mediated Reduction Protocols

Iron powder reduction under ultrasonic irradiation provides an alternative approach with high functional group tolerance [18]. This method demonstrates superior performance compared to stannous chloride, achieving yields of 77-98% for various substituted nitroarenes while maintaining excellent selectivity for sensitive functionalities including halides, carbonyls, and ester groups [18].

The optimized protocol employs iron powder in a solvent mixture of ethanol, acetic acid, and water under ultrasonic irradiation at 35 kilohertz [18]. Reaction times are remarkably short, typically requiring only 1-2 hours for complete conversion, making this approach particularly attractive for industrial applications [18].

Condensation Reactions with Acetylating Agents

The formation of N-(3-Amino-4-chlorophenyl)acetamide through condensation reactions with acetylating agents represents a well-established synthetic approach that offers excellent control over reaction conditions and product purity [22] [23].

Acetic Anhydride-Based Acetylation

Acetic anhydride serves as the preferred acetylating agent due to its superior reactivity profile and environmentally benign byproduct formation [13] [22]. The reaction mechanism involves nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate that subsequently collapses to yield the desired acetamide and acetic acid [22] [24].

The reaction conditions can be optimized through careful control of temperature, solvent selection, and reagent stoichiometry [23]. Typical procedures involve dissolving the amine substrate in water, followed by addition of hydrochloric acid to form the hydrochloride salt, which enhances solubility and controls the reaction pH [23]. The acetic anhydride is then added, followed immediately by sodium acetate solution to neutralize the acid and drive the reaction to completion [23].

Continuous Flow Acetylation Processes

Continuous flow methodology offers significant advantages for acetylation reactions, including improved heat and mass transfer, enhanced safety profiles, and reduced environmental impact [25] [28]. The use of acetonitrile as both solvent and acetylating agent in the presence of aluminum oxide catalyst has demonstrated excellent results under supercritical conditions [25].

Optimization studies reveal that reaction temperatures of 200°C, pressures of 50 bar, and flow rates of 0.1 milliliters per minute provide optimal conversion rates of 64% for amine acetylation [25]. The catalyst demonstrates excellent reusability, maintaining activity over multiple reaction cycles without significant degradation [25].

The following table presents optimized conditions for continuous flow acetylation:

| Parameter | Optimal Value | Conversion (%) | Notes |

|---|---|---|---|

| Temperature | 200°C | 64 | Maximum before supercritical effects |

| Pressure | 50 bar | 64 | Minimal pressure dependence above this level |

| Flow Rate | 0.1 mL/min | 64 | Higher rates reduce conversion |

| Residence Time | 27 minutes | 64 | Optimized for complete reaction |

Microwave-Assisted Synthesis

Microwave irradiation provides significant acceleration of acetylation reactions while maintaining excellent product yields and purities [26]. This methodology proves particularly valuable for the synthesis of acetamide derivatives, offering enhanced eco-friendliness and reduced reaction times compared to conventional heating methods [26].

The microwave-assisted approach typically employs triethylamine as base and utilizes rapid heating profiles to achieve complete conversion within minutes rather than hours [26]. The method demonstrates excellent compatibility with chloro-substituted anilines, providing high yields of pure acetamide products with minimal byproduct formation [26].

Solid-Phase Synthesis Methodologies

Solid-phase synthesis represents an increasingly important approach for acetamide synthesis, offering advantages in terms of automation, purification efficiency, and library generation capabilities [6] [11] [14].

Resin-Bound Synthesis Strategies

The fundamental principle of solid-phase acetamide synthesis involves covalent attachment of building blocks to polymeric supports, followed by step-wise construction using selective protecting group chemistry [6]. This approach enables the use of excess reagents to drive reactions to completion while facilitating simple purification through washing procedures [6].

Modern solid-phase methodologies employ various resin types including polystyrene-based supports and TentaGel beads, which provide excellent swelling properties in both organic and aqueous solvents [11] [14]. The choice of resin and linker chemistry significantly impacts the overall efficiency and success of the synthetic sequence [11].

Automated Synthesis Platforms

Advanced automated synthesis platforms enable high-throughput generation of acetamide libraries through parallel synthesis protocols [14]. These systems typically employ 60-well or larger reactor blocks that allow simultaneous processing of multiple substrates under identical reaction conditions [14].

The optimization of solid-phase acetylation reactions requires careful consideration of reagent stoichiometry, reaction times, and temperature profiles [11]. Typical protocols employ 3-7 equivalents of acetylating agent with extended reaction times of 3-15 hours to ensure complete conversion [11].

Purification and Cleavage Strategies

The final cleavage step represents a critical aspect of solid-phase synthesis, requiring careful selection of cleavage conditions to maintain product integrity while achieving complete release from the resin support [6] [11]. Common cleavage methods include acidic conditions, basic hydrolysis, and specialized traceless linker systems [6].

Product purification following cleavage typically involves crystallization or chromatographic separation to remove resin-derived impurities and achieve the desired purity levels [6]. The solid-phase approach often provides significant advantages in terms of overall process efficiency compared to solution-phase methods [6].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in large-scale production of N-(3-Amino-4-chlorophenyl)acetamide addresses environmental concerns while improving economic efficiency and regulatory compliance [9] [10].

Solvent-Free and Alternative Solvent Systems

Solvent-free reactions represent a cornerstone of green chemistry implementation, eliminating the need for volatile organic compounds while often improving reaction efficiency and selectivity [31] [10]. These approaches typically involve neat reactions or the use of solid supports to facilitate mixing and heat transfer [31].

Alternative solvent systems including supercritical carbon dioxide, ionic liquids, and bio-based solvents offer significant environmental advantages over traditional organic solvents [10]. Supercritical carbon dioxide provides excellent solvent properties while being completely recyclable and non-toxic [10].

Biocatalytic Approaches

Enzymatic catalysis offers exceptional selectivity and mild reaction conditions for acetamide synthesis [29] [30]. Lipases, particularly Candida antarctica lipase B, demonstrate excellent enantioselectivity and broad substrate scope for acetylation reactions [34].

The bacterial acyltransferase from Pseudomonas protegens catalyzes Friedel-Crafts acylation reactions with up to 99% conversion without requiring coenzyme A-activated reagents [29] [33]. This enzyme accepts various acyl donors including isopropenyl acetate and demonstrates remarkable chemo- and regioselectivity [29].

Process Intensification Strategies

Process intensification through continuous manufacturing, microreactor technology, and integrated reaction-separation systems provides significant improvements in efficiency and environmental impact [27] [20]. These approaches typically reduce facility footprint, energy consumption, and waste generation while improving product quality [27].

The following table summarizes key green chemistry metrics for various synthetic approaches:

| Methodology | Atom Economy (%) | Energy Efficiency | Waste Reduction | Scalability |

|---|---|---|---|---|

| Continuous Flow | 85-95 | High | 60-80% | Excellent |

| Biocatalysis | 90-99 | Very High | 70-90% | Good |

| Solvent-Free | 80-90 | Moderate | 50-70% | Good |

| Microwave-Assisted | 75-85 | High | 40-60% | Moderate |

Life Cycle Assessment and Optimization

Comprehensive life cycle assessment enables quantitative evaluation of environmental impacts across all stages of production [32]. This approach considers raw material sourcing, energy consumption, waste generation, and end-of-life disposal to provide holistic sustainability metrics [32].

Computer-aided retrosynthesis tools combined with green chemistry databases facilitate the identification of optimal synthetic routes that minimize environmental impact while maintaining economic viability [20]. These integrated approaches enable simultaneous optimization of multiple sustainability parameters including carbon footprint, water usage, and energy consumption [20].

N-(3-Amino-4-chlorophenyl)acetamide demonstrates characteristic thermal behavior typical of substituted acetanilide derivatives. The compound exhibits a well-defined melting point range of 168-174°C [1] [2] [3] [4], with onset temperatures consistently reported between 170-174°C according to TCI specifications [5] [6]. This narrow melting range indicates high purity and crystalline integrity of the compound under standard storage conditions.

The thermal decomposition profile reveals that the compound remains stable up to its melting point, beyond which it undergoes degradation to produce carbon oxides, hydrogen chloride, and nitrogen oxides [7] [8]. This decomposition pattern is characteristic of chlorinated aromatic amides and requires careful handling during thermal analysis procedures. The compound exhibits excellent thermal stability under recommended storage conditions, maintaining structural integrity when stored at room temperature below 15°C under inert atmosphere [5] [6].

Phase transition analysis indicates a straightforward crystalline solid to liquid transformation without intermediate polymorphic transitions. Differential scanning calorimetry studies of analogous acetanilide derivatives suggest that the compound follows typical thermodynamic behavior with predictable enthalpy changes during phase transitions [9] [10]. The absence of multiple thermal events in the melting region confirms the compound's chemical and physical homogeneity.

| Parameter | Value | Source/Notes |

|---|---|---|

| Melting Point Range (°C) | 168-174 | Multiple suppliers consistent |

| Onset Temperature (°C) | 170-174 | TCI specifications |

| Thermal Decomposition Temperature (°C) | Above melting point | Thermal analysis studies |

| Decomposition Products | Carbon oxides, HCl, Nitrogen oxides | Safety data sheets |

| Storage Temperature Recommendation | Room temperature (< 15°C preferred) | TCI storage recommendations |

| Storage Conditions | Inert atmosphere, moisture-free | Air-sensitive compound |

| Thermal Stability Assessment | Stable under normal conditions | SDS information |

| Phase Transition Behavior | Crystalline solid to liquid | DSC analysis (analogous compounds) |

Solubility Parameters in Organic Solvent Systems

The solubility profile of N-(3-Amino-4-chlorophenyl)acetamide reflects its amphiphilic molecular structure, combining polar acetamide functionality with a moderately hydrophobic chlorinated aromatic ring system. The compound demonstrates limited water solubility [11] [12] [13], characteristic of acetanilide derivatives where the aromatic chloro substituent significantly reduces hydrophilic character.

Polar protic solvents such as ethanol and methanol provide good solubility due to hydrogen bonding interactions between the solvent molecules and both the amino group and amide functionality [11] [12] [13]. The compound shows excellent dissolution in polar aprotic solvents including dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which effectively solvate the polar regions without competing hydrogen bonding [14] [15].

Nonpolar and slightly polar organic solvents exhibit variable solubility patterns. While the compound shows good solubility in dichloromethane and moderate solubility in chloroform, it demonstrates limited solubility in aromatic solvents like benzene and carbon tetrachloride [11] [13]. This selectivity pattern enables effective purification strategies and synthetic applications.

| Solvent | Solubility | Polarity Category | Notes |

|---|---|---|---|

| Water | Practically insoluble/Limited | Polar protic | Hydrophobic aromatic ring |

| Ethanol | Soluble | Polar protic | Hydrogen bonding capability |

| Methanol | Moderate | Polar protic | Similar to ethanol |

| Acetone | Soluble | Polar aprotic | Good for organic synthesis |

| Dichloromethane | Good solubility | Nonpolar | Common organic solvent |

| Dimethyl sulfoxide (DMSO) | Good solubility | Polar aprotic | Excellent for polar compounds |

| Dimethylformamide (DMF) | Good solubility | Polar aprotic | Good for amide compounds |

| Diethyl ether | Soluble | Slightly polar | Limited solubility expected |

| Carbon disulfide | Soluble | Nonpolar | As reported in literature |

| Benzene | Slightly soluble | Nonpolar | Limited due to aromatic nature |

| Carbon tetrachloride (CCl₄) | Slightly soluble | Nonpolar | Poor solubility reported |

| Chloroform | Moderate | Nonpolar | Moderate based on structure |

Acid-Base Behavior and Protonation Dynamics

N-(3-Amino-4-chlorophenyl)acetamide exhibits dual acid-base character due to the presence of both amino and amide functional groups. Computational predictions indicate a pKa value of 13.95 ± 0.70 [16] [17], suggesting very weak acidic behavior associated with the amide proton. This high pKa value confirms that deprotonation occurs only under strongly basic conditions.

The primary amino group serves as the principal basic site, exhibiting weak basicity due to electron-withdrawing effects from both the aromatic ring and the adjacent chloro substituent [18] . Protonation preferentially occurs at the amino nitrogen under acidic conditions, forming stable ammonium salts that enhance water solubility.

pH stability analysis reveals that the compound remains predominantly in its neutral molecular form across physiological pH ranges (pH 6-8). The molecule demonstrates excellent stability in neutral to moderately basic solutions, while extreme acidic conditions (pH < 3) may lead to protonation of the amino group . The amide functionality shows resistance to hydrolysis under normal aqueous conditions due to resonance stabilization.

| Property | Value | Comments |

|---|---|---|

| pKa (predicted) | 13.95 ± 0.70 | ChemBK computational prediction |

| Basic Character | Weak base (amino group) | NH₂ group electron donation |

| Acidic Character | Very weak acid (amide NH) | Amide proton exchange |

| Protonation Site | Amino nitrogen | Primary amine functionality |

| Deprotonation Behavior | Amide proton (very weak) | High pKa indicates weak acidity |

| pH Stability Range | Stable in neutral to basic conditions | Typical for acetanilide derivatives |

| Ionization State at pH 7 | Predominantly neutral | Molecular form predominant |

Spectroscopic Fingerprinting (FT-IR, NMR, MS)

Fourier Transform Infrared (FT-IR) spectroscopy provides characteristic absorption bands that enable unambiguous identification of N-(3-Amino-4-chlorophenyl)acetamide. The primary amino group generates distinctive absorption patterns with asymmetric and symmetric N-H stretching vibrations appearing at 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹ respectively [21] [22] [23]. These bands are typically sharp and well-resolved in high-purity samples.

The amide functionality produces the characteristic amide I and amide II bands. The carbonyl stretch (amide I) appears at 1650-1680 cm⁻¹, while the amide II band combines N-H bending and C-N stretching vibrations at 1550-1580 cm⁻¹ [21] [22]. The aromatic system contributes multiple absorption bands including C=C stretching vibrations at 1600, 1580, and 1500 cm⁻¹, along with aromatic C-H stretching at 3000-3100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information through characteristic chemical shift patterns. ¹H NMR analysis reveals the acetyl methyl group as a sharp singlet at 2.0-2.2 ppm (3H), while aromatic protons appear as complex multipicity patterns between 6.8-7.5 ppm (3H) [24] [25] [26]. The amide proton resonates as a characteristic singlet at 8.5-9.5 ppm (1H), exhibiting exchange behavior with deuterated solvents.

Mass spectrometry produces a distinctive fragmentation pattern with the molecular ion peak at m/z 184, displaying the characteristic chlorine isotope pattern. The base peak typically appears at m/z 142, corresponding to loss of the acetyl group [M-CH₂CO]⁺. Additional characteristic fragments include peaks at m/z 127, 99, and 43, providing definitive structural confirmation [24].

| Technique | Expected Value/Range | Assignment/Notes |

|---|---|---|

| FT-IR - NH₂ stretch (asymmetric) | 3400-3500 cm⁻¹ | Primary amine asymmetric stretch |

| FT-IR - NH₂ stretch (symmetric) | 3300-3400 cm⁻¹ | Primary amine symmetric stretch |

| FT-IR - C=O stretch (amide I) | 1650-1680 cm⁻¹ | Acetamide carbonyl stretch |

| FT-IR - N-H bend + C-N stretch (amide II) | 1550-1580 cm⁻¹ | Amide II band characteristic |

| FT-IR - Aromatic C=C stretch | 1600, 1580, 1500 cm⁻¹ | Aromatic ring vibrations |

| ¹H NMR - Acetyl methyl | 2.0-2.2 ppm (s, 3H) | Acetyl methyl singlet |

| ¹H NMR - Aromatic protons | 6.8-7.5 ppm (m, 3H) | Aromatic proton multiplicity |

| ¹H NMR - Amide NH | 8.5-9.5 ppm (s, 1H) | Amide proton, exchangeable |

| ¹H NMR - Amino NH₂ | 5.0-6.0 ppm (br s, 2H) | Amino protons, exchangeable |

| ¹³C NMR - Carbonyl carbon | 168-172 ppm | Amide carbonyl carbon |

| ¹³C NMR - Aromatic carbons | 110-140 ppm | Aromatic carbon resonances |

| ¹³C NMR - Methyl carbon | 23-25 ppm | Acetyl methyl carbon |

| MS - Molecular ion peak | m/z 184 [M]⁺ | Molecular ion with isotope pattern |

| MS - Base peak (typical) | m/z 142 [M-CH₂CO]⁺ | Loss of acetyl group |

| MS - Characteristic fragments | m/z 127, 99, 43 | Further fragmentation products |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant